molecular formula C14H14N4O4 B11564993 2-[(2-methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide (non-preferred name)

2-[(2-methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide (non-preferred name)

Cat. No.: B11564993
M. Wt: 302.29 g/mol
InChI Key: XDTPGGDXFMTSOL-LZYBPNLTSA-N
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Description

2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the condensation of 2-methylphenylamine with 5-nitrofuran-2-carbaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired hydrazide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting antimicrobial or anticancer effects. The aromatic amine group can also participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
  • **2-[(2-ethylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
  • **2-[(2-methoxyphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H14N4O4/c1-10-4-2-3-5-12(10)15-9-13(19)17-16-8-11-6-7-14(22-11)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8+

InChI Key

XDTPGGDXFMTSOL-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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